2-Bromo-4,6-dimethoxybenzaldehyde
Overview
Description
2-Bromo-4,6-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of p-hydroxybenzaldehyde .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . It involves the reaction of sodium methoxide in methanol, with EtOAc/CuBr as a catalyst to form 2,4,5-trimethoxybenzaldehyde . The synthesis process is also characterized by X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound has been investigated . The InChI code for this compound is 1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 245.07 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications
Optical and Electronic Properties
- Nonlinear Optical Responses : Research has shown that bromine substitution on dimethoxybenzaldehyde compounds, including derivatives similar to 2-Bromo-4,6-dimethoxybenzaldehyde, can significantly influence their linear and nonlinear optical properties. These properties make such compounds promising materials for nonlinear optical (NLO) applications. Bromine atoms have been found to enhance the third-order susceptibility of these compounds, a key factor in NLO applications (Aguiar et al., 2022).
Synthesis and Molecular Modeling
- Molecular Structure Analysis : The synthesis and molecular structure of bromo-dimethoxybenzaldehydes have been extensively studied. This includes analysis of their solid-state characteristics using X-ray diffraction and understanding the effect of bromine substitution on their aromatic rings. These studies provide insights into the physical and chemical properties of these compounds, relevant for various chemical synthesis applications (Borges et al., 2022).
Synthesis of Complex Compounds
- Palladium-Catalyzed Cross-Coupling : Brominated benzaldehydes, including compounds structurally similar to this compound, are used in palladium-catalyzed cross-coupling reactions. This technique is pivotal in constructing compounds with potential biological and medicinal applications. Such reactions form a foundation for the advancement of synthetic organic chemistry, particularly in creating complex molecular structures (Ghosh & Ray, 2017).
Drug Discovery and Synthesis
- Intermediate in Drug Discovery : Compounds like this compound serve as intermediates in drug discovery processes. Their molecular structure and interactions, such as hydrogen bonding, are essential for the formation of various pharmaceutical compounds (Li et al., 2012).
Safety and Hazards
The safety information for 2-Bromo-4,6-dimethoxybenzaldehyde indicates that it is a hazardous substance. It has the GHS07 pictogram, and the hazard statements include H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
2-bromo-4,6-dimethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKSAHQVDKQWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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